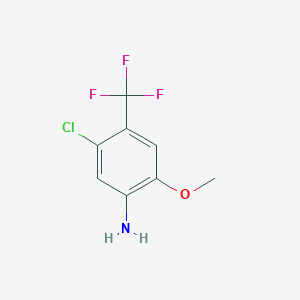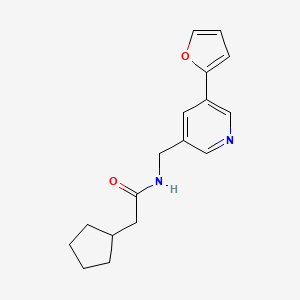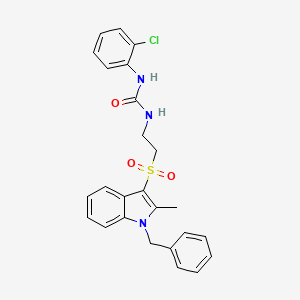
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide, also known as DMTMM, is a widely used coupling reagent in organic chemistry. It is a white crystalline powder that is soluble in common organic solvents. DMTMM is widely used in peptide synthesis, nucleic acid synthesis, and other organic synthesis reactions.
Applications De Recherche Scientifique
Synthesis and Characterization
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide and its derivatives have been synthesized and characterized in various studies. For instance, Kunishima et al. (1999) described the synthesis of similar compounds, highlighting their practicality in reactions under atmospheric conditions without solvent drying, and the ease of removing by-products by extraction (Kunishima et al., 1999). Adhami et al. (2012) synthesized a related compound and characterized it using various spectroscopic techniques, including X-Ray crystallography (Adhami et al., 2012).
Application in Peptidomimetics Synthesis
Shieh et al. (2008) demonstrated the use of a related compound in the synthesis of sterically-hindered peptidomimetics, highlighting its superiority in controlling racemization and N-arylation compared to other reagents (Shieh et al., 2008).
Antimicrobial and Anticancer Potential
Several studies have explored the antimicrobial and anticancer potential of related compounds. For example, Abu‐Hashem et al. (2020) synthesized novel derivatives and evaluated them for COX-1/COX-2 inhibition and analgesic and anti-inflammatory activities, showing significant potential (Abu‐Hashem et al., 2020). Similarly, Bodige et al. (2020) synthesized carboxamide derivatives and evaluated their antitubercular and antibacterial activities, finding some derivatives more potent than reference drugs (Bodige et al., 2020).
Application in Organic Synthesis
Oudir et al. (2006) described a method for converting carboxy groups into triazine groups using related compounds, indicating their utility in the preparation of antifungal products (Oudir et al., 2006).
Molecular and Crystal Structure Analysis
The molecular and crystal structures of related compounds have been studied to understand their properties better. Fridman et al. (2003) described the crystal structure of derivatives of 2,4-dimethoxy-1,3,5-triazine, providing insights into their molecular conformations (Fridman et al., 2003).
Propriétés
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-thiophen-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-23-16-19-14(20-17(21-16)24-2)10-18-15(22)12-7-5-11(6-8-12)13-4-3-9-25-13/h3-9H,10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXXTUMWZWHTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2798416.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2798418.png)


![N-(3,5-dimethylphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2798424.png)
methanone](/img/structure/B2798425.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2798426.png)
![N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-ethylacetamide](/img/structure/B2798430.png)


![3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2798436.png)


